2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
Description
2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-rich heterocyclic compound featuring a fused triazole-pyridine core. This structure incorporates a nitro (-NO₂) group at position 8, a methyl (-CH₃) substituent at position 5, and an amino (-NH₂) group at position 2 (Fig. 1). Such substitutions are critical for modulating electronic properties, solubility, and bioactivity.
[1,2,4]Triazolo[1,5-a]pyridine derivatives are recognized for their pharmacological versatility, including antimicrobial, antitumor, and anti-inflammatory activities . The target compound’s structural features position it as a candidate for further exploration in drug discovery and agrochemical applications.
Properties
Molecular Formula |
C7H7N5O2 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C7H7N5O2/c1-4-2-3-5(12(13)14)6-9-7(8)10-11(4)6/h2-3H,1H3,(H2,8,10) |
InChI Key |
TTXFRXJOQUQMMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=NC(=NN12)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Oxidative Cyclization via Cross-Dehydrogenative Coupling (CDC)
One efficient approach to synthesize triazolo-fused pyridines involves oxidative cross-dehydrogenative coupling (CDC) reactions under oxygen atmosphere. This method typically uses 2-amino-substituted pyridine derivatives and 1,3-dicarbonyl compounds in the presence of acetic acid as a promoter.
-
- Reactants: 2-amino-2-iminopyridines and 1,3-dicarbonyl compounds
- Solvent: Ethanol with acetic acid (6 equivalents)
- Atmosphere: Molecular oxygen (1 atm)
- Temperature: 130 °C
- Time: 18 hours
Mechanism: The reaction proceeds via oxidative CDC, where oxygen acts as the oxidant facilitating the formation of the triazolo ring system. Acetic acid loading is critical; excessive amounts (>6 equivalents) lead to undesired by-products.
Yields: Under optimized conditions, yields reach up to 94% for pyrazolo[1,5-a]pyridine derivatives, which are structurally related to triazolo[1,5-a]pyridines. The method is noted for its versatility and environmental friendliness due to the use of molecular oxygen as the oxidant.
Notes: The reaction is highly oxygen-dependent, with yields dropping drastically under inert atmospheres like argon, confirming the oxidative nature of the process.
| Parameter | Condition/Value |
|---|---|
| Reactants | 2-Amino-2-iminopyridines + 1,3-dicarbonyls |
| Solvent | Ethanol + Acetic acid (6 equiv) |
| Atmosphere | Oxygen (1 atm) |
| Temperature | 130 °C |
| Reaction Time | 18 hours |
| Yield | Up to 94% |
Microwave-Mediated, Catalyst-Free Tandem Reaction
An alternative, eco-friendly synthesis employs microwave irradiation to accelerate the formation of 1,2,4-triazolo[1,5-a]pyridines without catalysts or additives.
-
- Reactants: Enaminonitriles and benzohydrazides
- Solvent: Toluene or chlorobenzene preferred
- Temperature: Around 120 °C
- Time: Short reaction times (minutes to hours)
- Microwave irradiation applied
Mechanism: The reaction proceeds via a tandem process involving transamidation, nucleophilic addition to nitrile, and intramolecular condensation, leading to the fused triazolo ring. The process eliminates the need for metal catalysts or external oxidants, enhancing sustainability.
Yields: Good to excellent yields (up to 83%) are reported with broad substrate scope and functional group tolerance.
Advantages: This method allows rapid synthesis, scalability, and late-stage functionalization, making it attractive for industrial applications.
| Parameter | Condition/Value |
|---|---|
| Reactants | Enaminonitriles + Benzohydrazides |
| Solvent | Toluene, chlorobenzene |
| Temperature | 120 °C |
| Reaction Time | Short (minutes to hours) |
| Catalyst | None (catalyst-free) |
| Yield | Up to 83% |
Metal-Catalyzed Oxidative Cyclization
Earlier methods involve copper-catalyzed oxidative cyclization of 2-aminopyridines with nitriles, often requiring stoichiometric oxidants such as sodium hypochlorite or lead tetraacetate.
-
- Catalyst: CuBr or Cu-Zn/Al-Ti heterogeneous catalyst
- Oxidants: NaClO/base, Pb(OAc)4, MnO2
- Atmosphere: Air or oxygen
- Solvents: Various, including toluene
Mechanism: The copper catalyst facilitates the formation of a key intermediate via oxidative addition, followed by cyclization to the triazolo ring.
Yields: Moderate to good yields, but these methods often involve toxic reagents and generate hazardous waste.
Limitations: Use of heavy metals and stoichiometric oxidants limits environmental friendliness.
Comparative Data Table of Preparation Methods
| Method | Catalyst | Oxidant | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Oxidative CDC (O2 atmosphere) | None (Brønsted acid promoter) | Molecular oxygen (O2) | 130 °C, 18 h, EtOH + AcOH | Up to 94 | High yield, environmentally friendly | Long reaction time |
| Microwave-Mediated Tandem | None | None | 120 °C, minutes to hours, toluene | Up to 83 | Rapid, catalyst-free, scalable | Requires microwave equipment |
| Metal-Catalyzed Oxidative Cyclization | CuBr or Cu-based | NaClO, Pb(OAc)4, MnO2 | Varies, often 24 h, toluene | Moderate | Established method | Toxic reagents, waste generation |
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogenated reagents, bases like sodium hydroxide.
Cyclization: Catalysts such as copper(II) oxide, zinc oxide, and microwave irradiation.
Major Products
The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities and properties.
Scientific Research Applications
2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of Janus kinases (JAK1 and JAK2), which are involved in various signaling pathways related to immune response and cell growth . The compound binds to the active site of these enzymes, preventing their activity and thereby modulating the associated biological processes.
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
The biological and physicochemical properties of [1,2,4]triazolo[1,5-a]pyridines are highly substituent-dependent. Key analogues and their substituent effects are summarized below:
Key Observations :
- Methyl Group (5-CH₃): Improves lipophilicity, favoring membrane permeability, as seen in analogues like compound 5t (2-amino-5-methyl-7-phenyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide) .
Insights :
Physicochemical Properties
Key properties influenced by substituents:
Trends :
- Nitro and bromo groups reduce aqueous solubility but enhance lipophilicity (LogP > 1.5), favoring cellular uptake.
- Carboxylic acid derivatives exhibit improved water solubility (1.2 mg/mL) due to ionization, making them suitable for parenteral formulations .
Biological Activity
2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement with an amino group at the 2-position, a methyl group at the 5-position, and a nitro group at the 8-position of the triazole ring. The complexity of its structure suggests diverse reactivity and interaction profiles with biological targets.
The molecular formula of this compound contributes to its chemical reactivity. The amino group can participate in nucleophilic substitution reactions, while the nitro group is susceptible to reduction reactions. These properties enable the compound to serve as a precursor for various derivatives that may exhibit enhanced biological activity.
Anticancer Potential
Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyridine compounds may have significant anticancer properties. A study demonstrated that certain analogs exhibited inhibitory effects on thymidine phosphorylase and angiogenesis markers such as VEGF and MMP-9 in breast cancer cell lines (MDA-MB-231) . The structural modifications in these compounds were found to correlate with their potency against cancer cells.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown potential antimicrobial activity. A related class of compounds demonstrated effectiveness against Enterococcus faecium, a significant pathogen in hospital settings. The synthesis and evaluation of these derivatives revealed promising narrow-spectrum antibacterial properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific functional groups influences its interaction with biological targets:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Amino at position 2; methyl at position 5; nitro at position 8 | Potential anticancer and antimicrobial activity |
| 3-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyridine | Amino at position 3 | Altered interaction profile may affect potency |
| 8-Nitro-[1,2,4]triazolo[1,5-a]pyridine | Nitro only at position 8 | Increased reactivity; potential for different biological effects |
This table illustrates how variations in substituents can lead to different biological outcomes.
Case Studies
Several studies have focused on the biological activities associated with triazolo derivatives:
- Anticancer Effects : A structure-activity relationship study highlighted that certain triazolo derivatives inhibited thymidine phosphorylase effectively and reduced angiogenesis markers in cancer cells .
- Antimicrobial Properties : Research on triazolo-pyrimidines indicated their effectiveness against E. faecium, suggesting that modifications to the triazole ring can enhance antimicrobial activity .
- Mechanistic Insights : Molecular docking studies have been employed to elucidate binding affinities and mechanisms of action for these compounds against various biological targets .
Q & A
Basic: What are the standard synthetic routes for 2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine?
Methodological Answer:
The compound is synthesized via cyclocondensation or heterocyclization strategies. A common approach involves reacting hydrazine derivatives with substituted pyridines or nitriles. For example:
- Cyclocondensation of 2-(1,2,4-triazol-5-yl)acetonitriles with β-dicarbonyl compounds under reflux in ethanol, catalyzed by piperidine, yields triazolo[1,5-a]pyridine cores .
- Copper-catalyzed aerobic oxidative cyclization of guanidylpyridines enables efficient N–N bond formation, achieving yields >80% under mild conditions .
Key Considerations: - Solvent choice (ethanol, DMF) and catalysts (piperidine, Cu(I)) critically influence reaction efficiency.
- Purification often involves crystallization from ethanol or methanol.
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Characterization relies on multimodal spectroscopy and crystallography :
- IR Spectroscopy : Confirms functional groups (e.g., NH at ~3200 cm⁻¹, C≡N at ~2200 cm⁻¹) .
- NMR (¹H/¹³C) : Resolves substituent positions (e.g., methyl groups at δ ~1.26 ppm in DMSO-d₆) .
- X-ray Diffraction : Resolves regioselectivity in fused rings (e.g., distinguishing triazole vs. pyridine ring orientations) .
Data Table : Example NMR Shifts for Key Protons
| Proton Type | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| NH (exchangeable) | ~9.92 (s) | |
| Aromatic H | 6.68–7.95 (m) | |
| CH₃ (methyl) | 1.26 (s) |
Advanced: How do substituent positions (e.g., nitro, methyl) influence biological activity?
Methodological Answer:
Substituent effects are studied via structure-activity relationship (SAR) assays :
- Nitro Group at Position 8 : Enhances electron-withdrawing effects, increasing binding affinity to kinases (e.g., JAK2 inhibition IC₅₀ < 1 µM) .
- Methyl Group at Position 5 : Improves metabolic stability by reducing cytochrome P450 oxidation .
Contradictions in Data : - Anticancer Activity : 8-Nitro derivatives show potent activity against HeLa cells (IC₅₀ = 2.3 µM), but 8-bromo analogs exhibit lower potency (IC₅₀ = 15 µM) due to steric hindrance .
- Antioxidant Effects : Methyl groups at position 5 enhance radical scavenging (DPPH assay EC₅₀ = 12 µM), while nitro groups reduce efficacy (EC₅₀ = 45 µM) .
Advanced: What strategies optimize regioselectivity in cyclization reactions?
Methodological Answer:
Regioselectivity is controlled via:
- Catalytic Systems : Cu(I) catalysts favor triazole ring formation, while Pd(0) promotes pyridine closure .
- Solvent Polarity : Polar aprotic solvents (DMF) stabilize transition states for N–N bond formation over C–C coupling .
Case Study : - PhI(OAc)₂-Mediated Oxidative Cyclization : Achieves >90% regioselectivity for triazolo[1,5-a]pyridines over isomeric triazolo[4,3-b]pyridines by stabilizing cationic intermediates .
Computational Support : - DFT calculations predict Gibbs free energy differences (~5 kcal/mol) between regioisomers, guiding solvent and catalyst selection .
Advanced: How are computational methods applied to study reactivity and stability?
Methodological Answer:
Density Functional Theory (DFT) is used to:
- Predict regioselectivity in cyclization reactions (e.g., ΔG‡ for N–N vs. C–N bond formation) .
- Model binding interactions with biological targets (e.g., π-π stacking with kinase ATP pockets) .
Case Study : - Fluorescent Probes : DFT optimizes HOMO-LUMO gaps of triazolo[1,5-a]pyridines for blue fluorescence (λₑₘ = 450 nm, quantum yield Φ = 0.85) .
Basic: What are the primary biological applications of this compound?
Methodological Answer:
Key applications include:
- Antimicrobial Agents : MIC = 4 µg/mL against S. aureus via disruption of cell wall synthesis .
- Anticancer Therapeutics : Inhibition of VEGFR-2 (IC₅₀ = 0.8 µM) and induction of apoptosis in MCF-7 cells .
- Fluorescent Probes : Used in bioimaging due to large Stokes shifts (>100 nm) and photostability .
Advanced: How are contradictions in biological data resolved?
Methodological Answer:
Discrepancies (e.g., variable IC₅₀ values across studies) are addressed via:
- Standardized Assays : Repeating assays under identical conditions (e.g., 72-hr incubation for cytotoxicity) .
- Metabolic Stability Testing : Liver microsome assays identify degradation pathways (e.g., CYP3A4-mediated oxidation) .
Example : - Inconsistent Antifungal Data : Variability in C. albicans MICs (2–32 µg/mL) is attributed to differences in fungal strain resistance profiles .
Advanced: What novel methodologies enable scalable synthesis?
Methodological Answer:
Multicomponent Reactions (MCRs) and flow chemistry improve scalability:
- MCRs : Combine aldehydes, malononitrile, and hydrazines in one pot, achieving 70–85% yields .
- Continuous Flow Systems : Reduce reaction times from hours to minutes (e.g., 15-min cyclization at 120°C) .
Data Table : Yield Comparison Across Methods
| Method | Yield (%) | Time | Reference |
|---|---|---|---|
| Conventional Reflux | 58–70 | 3–5 hrs | |
| Flow Chemistry | 82 | 15 min | |
| Microwave-Assisted | 75 | 30 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
